Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol
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Overview
Description
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol is a fluorinated derivative of quinoline. This compound is notable for its unique structural features, which include a fluorine atom and two hydroxyl groups on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol typically involves the fluorination of quinoline derivatives. One common method involves the use of a microsomal enzyme fraction isolated from the liver of rats treated with 3-methylcholanthrene. This enzymatic process results in the formation of this compound as a major metabolite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzyme fractions can be produced in sufficient quantities.
Chemical Reactions Analysis
Types of Reactions
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.
Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound include various quinoline derivatives with altered functional groups. These products can have different chemical and biological properties, depending on the nature of the reactions and the reagents used.
Scientific Research Applications
Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other fluorinated quinoline derivatives.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the treatment of diseases where fluorinated quinolines have shown promise.
Industry: The compound’s unique chemical properties make it a candidate for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol involves its interactions with specific molecular targets and pathways. The compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with different biological targets, potentially influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trans-3-fluoro-5,6-dihydroquinoline-5,6-diol include other fluorinated quinolines, such as:
- 3-fluoroquinoline
- 5,6-dihydroquinoline
- 3,5,6,7,8-pentachloroquinoline
Uniqueness
This compound is unique due to the presence of both a fluorine atom and two hydroxyl groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, setting it apart from other fluorinated quinolines.
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(5S,6S)-3-fluoro-5,6-dihydroquinoline-5,6-diol |
InChI |
InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H/t8-,9-/m0/s1 |
InChI Key |
MZJVIWIRQIPSQE-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C=N2)F)[C@@H]([C@H]1O)O |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)F)C(C1O)O |
Origin of Product |
United States |
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